2,3-Dichloro-6,7-dimethoxyquinoxaline

Catalog No.
S1537701
CAS No.
1790-91-6
M.F
C10H8Cl2N2O2
M. Wt
259.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichloro-6,7-dimethoxyquinoxaline

CAS Number

1790-91-6

Product Name

2,3-Dichloro-6,7-dimethoxyquinoxaline

IUPAC Name

2,3-dichloro-6,7-dimethoxyquinoxaline

Molecular Formula

C10H8Cl2N2O2

Molecular Weight

259.09 g/mol

InChI

InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)14-10(12)9(11)13-5/h3-4H,1-2H3

InChI Key

NQGVKCNEXNZDPT-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=C(C(=N2)Cl)Cl)OC

Synonyms

2,3-DICHLORO-6,7-DIMETHOXYQUINOXALINE

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(C(=N2)Cl)Cl)OC
  • Availability and Use

    While commercial suppliers exist for 2,3-Dichloro-6,7-dimethoxyquinoxaline [], there is no scientific literature readily available detailing its use in published research. This suggests the compound may be relatively new or have niche applications not widely reported.

  • Structural Similarities

    Researchers may be exploring 2,3-Dichloro-6,7-dimethoxyquinoxaline due to its structural similarity to other known bioactive quinoxaline derivatives. Quinoxalines are a class of heterocyclic compounds with a wide range of reported biological activities, including antibacterial, antifungal, and antitumor properties.

2,3-Dichloro-6,7-dimethoxyquinoxaline is a synthetic compound belonging to the quinoxaline family, characterized by its two chlorine atoms at positions 2 and 3, and two methoxy groups at positions 6 and 7. Its molecular formula is C10H8Cl2N2O2C_{10}H_{8}Cl_{2}N_{2}O_{2}, with a molecular weight of approximately 259.09 g/mol. This compound exhibits a light yellow solid appearance and has a melting point ranging from 172 to 177 °C. The unique structural features of this compound contribute to its diverse biological activities and potential applications in medicinal chemistry.

The synthesis of 2,3-dichloro-6,7-dimethoxyquinoxaline typically involves chlorination reactions where precursor compounds are treated with phosphorus oxychloride or other halogenating agents. The reaction mechanisms often include:

  • Chlorination: Chlorine atoms are introduced into the quinoxaline structure via electrophilic aromatic substitution.
  • Cyclization: The formation of the quinoxaline ring occurs through cyclization reactions involving appropriate precursors, such as methoxycarbonyl derivatives.

For instance, the synthesis can be achieved by refluxing a mixture of 6,7-dimethoxyquinazoline derivatives with phosphorus oxychloride in the presence of N,N-dimethylaniline .

Research has indicated that 2,3-dichloro-6,7-dimethoxyquinoxaline exhibits significant biological activities. Notably:

  • Anti-inflammatory Properties: Studies have shown that derivatives of this compound can inhibit inflammatory responses in vitro, making it a candidate for further development as an anti-inflammatory agent .
  • Antimalarial Activity: The compound has been evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria, demonstrating promising results .
  • Antitumor Effects: Certain derivatives have also shown potential as antitumor agents in various cell lines.

The synthesis of 2,3-dichloro-6,7-dimethoxyquinoxaline can be performed using several methods:

  • One-Step Synthesis: This involves treating methoxycarbonyl derivatives with cyclizing-halogenating agents like phosphorus oxychloride .
  • Two-Step Synthesis: An initial formation of a precursor compound (such as a dihydroxy derivative) followed by chlorination using phosphorus oxychloride and N,N-dimethylformamide has been reported to enhance yields and reduce reaction times .

Example Reaction

text
6,7-Dimethoxyquinazoline + Phosphorus Oxychloride + N,N-Dimethylaniline → 2,3-Dichloro-6,7-dimethoxyquinoxaline

The applications of 2,3-dichloro-6,7-dimethoxyquinoxaline span various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antimalarial properties, it is being explored for drug development.
  • Research: It serves as a valuable tool in biochemical studies related to enzyme inhibition and cellular signaling pathways.
  • Agriculture: Potential applications in agrochemicals due to its biological activity against pests and pathogens.

Studies on the interactions of 2,3-dichloro-6,7-dimethoxyquinoxaline with biological targets have revealed insights into its mechanism of action:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Binding: Research indicates that this compound may interact with certain receptors implicated in pain and inflammation.

These interactions underscore the compound's potential therapeutic benefits and warrant further investigation.

Several compounds share structural similarities with 2,3-dichloro-6,7-dimethoxyquinoxaline. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesBiological Activity
2-Chloro-4-(aryl amino)-6,7-dimethoxyquinazolineContains an aryl amino groupAnti-inflammatory
6-MethoxyquinoxalineLacks chlorine substituentsAntibacterial
QuinoxalineBase structure without substitutionsAnticancer properties

Uniqueness

The uniqueness of 2,3-dichloro-6,7-dimethoxyquinoxaline lies in its specific combination of chlorine substituents and methoxy groups which enhance its solubility and biological activity compared to other quinoxaline derivatives.

XLogP3

3.1

Wikipedia

2,3-Dichloro-6,7-dimethoxyquinoxaline

Dates

Last modified: 08-15-2023

Explore Compound Types